molecular formula C20H15ClO3 B6411639 4-(2-Benzyloxyphenyl)-2-chlorobenzoic acid CAS No. 1261915-42-7

4-(2-Benzyloxyphenyl)-2-chlorobenzoic acid

Cat. No.: B6411639
CAS No.: 1261915-42-7
M. Wt: 338.8 g/mol
InChI Key: LHNDCGSPQNPCEQ-UHFFFAOYSA-N
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Description

4-(2-Benzyloxyphenyl)-2-chlorobenzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzyloxyphenyl)-2-chlorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoic acid and 2-benzyloxyphenylboronic acid.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of the aryl halide (2-chlorobenzoic acid) with the arylboronic acid (2-benzyloxyphenylboronic acid) in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in a solvent like toluene or ethanol at elevated temperatures (80-100°C) under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzyloxyphenyl)-2-chlorobenzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The chlorobenzoic acid moiety can be reduced to form the corresponding benzyl alcohol.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Benzyloxyphenyl)-2-chlorobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Benzyloxyphenyl)-2-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the chlorobenzoic acid moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenyl)-2-chlorobenzoic acid
  • 4-(2-Hydroxyphenyl)-2-chlorobenzoic acid
  • 4-(2-Aminophenyl)-2-chlorobenzoic acid

Uniqueness

4-(2-Benzyloxyphenyl)-2-chlorobenzoic acid is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s lipophilicity and ability to interact with hydrophobic regions in biological targets, making it distinct from its methoxy, hydroxy, and amino analogs.

Properties

IUPAC Name

2-chloro-4-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c21-18-12-15(10-11-17(18)20(22)23)16-8-4-5-9-19(16)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNDCGSPQNPCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692203
Record name 2'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-42-7
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-2′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261915-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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